BMS-536924 - 468740-43-4

BMS-536924

Catalog Number: EVT-287763
CAS Number: 468740-43-4
Molecular Formula: C25H26ClN5O3
Molecular Weight: 480.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-536924, chemically named 4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone, is a potent, small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (InsR) tyrosine kinases. [, ] It has garnered significant attention in scientific research due to its potential as an anti-cancer therapeutic agent. [, , , , , , , , , , , , , , , ]

Future Directions
  • Overcoming Resistance: Identifying and targeting resistance mechanisms, such as BCRP upregulation and activation of alternative signaling pathways, will be crucial for enhancing its efficacy. [, , ]
  • Combination Therapies: Exploring synergistic combinations with other targeted therapies or chemotherapeutic agents could improve treatment outcomes. [, , ]
  • Patient Selection: Developing reliable biomarkers for predicting response to BMS-536924 will enable personalized treatment approaches and potentially improve clinical trial success rates. [, ]
  • Investigating Novel Applications: Exploring its potential in other areas, such as metabolic disorders and inflammatory diseases, based on emerging evidence of its broader biological effects, could uncover new therapeutic avenues. [, , ]

BMS-554417

  • Compound Description: BMS-554417 is a small molecule, dual-kinase inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (InsR). [, , ] It has been investigated for its potential in treating breast cancer and is structurally similar to BMS-536924. [, ]
  • Relevance: BMS-554417 is structurally similar to BMS-536924 and shares the same target, inhibiting both IGF-1R and InsR. [, , ] The development of resistance to BMS-554417 in cell lines led to the investigation of resistance mechanisms, ultimately leading to the finding that upregulation of BCRP can lead to resistance against BMS-536924 as well. []

BMS-754807

  • Compound Description: BMS-754807 is another pyrrolotriazine small molecule inhibitor of both IGF-1R and InsR. [, ] It has shown efficacy in preclinical models of breast cancer, including trastuzumab-resistant models. []

NVP-AEW541

  • Compound Description: NVP-AEW541 is a tyrosine kinase inhibitor that specifically targets IGF-1R. [] It has been studied in combination with other therapies, such as tamoxifen, for the treatment of HER2-positive breast cancer. []
  • Relevance: While BMS-536924 inhibits both IGF-1R and InsR, NVP-AEW541 specifically targets IGF-1R, offering a more selective approach. [] This compound highlights the importance of IGF-1R as a therapeutic target in cancer, particularly in combination with other therapies. []

OSI-906

  • Compound Description: OSI-906 is a potent, orally bioavailable, imidazopyrazine-derived IGF-1R inhibitor. [] It has demonstrated antitumor activity in preclinical studies. []
  • Relevance: Similar to BMS-536924, OSI-906 targets IGF-1R, emphasizing the importance of this receptor as a therapeutic target in cancer. [] OSI-906 represents a different structural class of IGF-1R inhibitors. []

CP-751,871 (Figitumumab)

  • Compound Description: CP-751,871 is a fully human monoclonal antibody that specifically targets IGF-1R, blocking ligand-dependent signaling. [] It has been investigated in clinical trials for various cancer types, including multiple myeloma and non-small cell lung cancer. []
Source and Classification

BMS-536924 was developed by Bristol-Myers Squibb Company. It belongs to the class of compounds known as protein kinase inhibitors, specifically targeting the insulin-like growth factor 1 receptor and insulin receptor pathways. These pathways are critical in regulating cellular processes such as growth, differentiation, and metabolism, making them significant targets in cancer therapy.

Synthesis Analysis

The synthesis of BMS-536924 involves several chemical reactions that lead to the formation of its active structure. While specific proprietary methods may not be publicly disclosed in detail, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available precursors that contain functional groups amenable to further chemical modifications.
  2. Reactions: Key reactions may include cyclization, alkylation, and amination steps to construct the core structure of the compound.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

The synthesis process is optimized for yield and efficiency, allowing for large-scale production necessary for clinical trials.

Molecular Structure Analysis

BMS-536924 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with target kinases. The molecular formula is C20_{20}H23_{23}N4_{4}O, with a molecular weight of approximately 349.42 g/mol. The structural features include:

  • Aromatic Rings: Contributing to the compound's stability and interaction with protein targets.
  • Amine Groups: Essential for forming hydrogen bonds with the kinase active sites.
  • Hydrophobic Regions: Allowing for effective membrane permeability.

The three-dimensional conformation of BMS-536924 plays a crucial role in its binding affinity and selectivity towards its targets.

Chemical Reactions Analysis

BMS-536924 undergoes various chemical reactions that are critical for its activity:

  1. Binding Interactions: Upon administration, BMS-536924 binds to the ATP-binding site of insulin-like growth factor 1 receptor and insulin receptor kinases, inhibiting their phosphorylation activity.
  2. Metabolic Stability: The compound is subjected to metabolic reactions in vivo, which may involve oxidation or conjugation processes that can affect its pharmacokinetics.
  3. Degradation Pathways: Understanding how BMS-536924 is metabolized is essential for predicting its efficacy and safety profile.

The reaction kinetics provide insights into the duration of action and potential side effects associated with prolonged exposure.

Mechanism of Action

BMS-536924 exerts its anti-cancer effects primarily through the inhibition of insulin-like growth factor signaling pathways:

  1. Inhibition of Kinase Activity: By binding to the active site of the insulin-like growth factor 1 receptor, BMS-536924 prevents autophosphorylation and subsequent downstream signaling cascades that promote cell survival and proliferation.
  2. Induction of Apoptosis: Studies have demonstrated that treatment with BMS-536924 leads to increased apoptosis in sensitive cancer cell lines, as evidenced by flow cytometry assays showing subdiploid DNA content indicative of cell death.
  3. Cell Cycle Arrest: The compound has been shown to induce G1 phase arrest in various cancer cell lines, limiting their ability to progress through the cell cycle.

These mechanisms highlight the potential of BMS-536924 as a therapeutic agent against cancers driven by aberrant insulin-like growth factor signaling.

Physical and Chemical Properties Analysis

BMS-536924 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide but shows limited solubility in water, which may influence formulation strategies for therapeutic use.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Log P Value: The lipophilicity (measured by log P) indicates favorable absorption characteristics, essential for oral bioavailability.

These properties are critical when considering dosage forms and routes of administration in clinical settings.

Applications

BMS-536924 has been investigated for various scientific uses:

  1. Cancer Research: It serves as a valuable tool in studying insulin-like growth factor signaling pathways and their roles in tumorigenesis.
  2. Preclinical Trials: The compound has been tested in animal models for efficacy against breast cancer and other malignancies characterized by high insulin-like growth factor signaling.
  3. Combination Therapy Studies: Research is ongoing to evaluate the synergistic effects of BMS-536924 when combined with other therapeutic agents, particularly those targeting different pathways involved in cancer progression.
Chemical and Pharmacological Profile of BMS-536924

Structural Characterization and Synthesis

BMS-536924 (Chemical name: 4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone) is a synthetic organic compound with the molecular formula C₂₅H₂₆ClN₅O₃ and a molecular weight of 479.96 g/mol. Its structure features a benzimidazole core linked to a pyridinone moiety via an aminopropanol bridge, with a morpholine substituent and a chloro-phenyl group contributing to its three-dimensional conformation. The canonical SMILES notation is Clc1cccc(c1)C(CNC1=CC=NC(=O)C1=c1[nH]c2c([nH]1)cc(cc2C)N1CCOCC1)O, and the InChIKey is UGQMURPIMYALPH-UHFFFAOYSA-N [1] [6] [10]. The stereospecific (S)-configuration at the chiral center is critical for optimal receptor binding. Synthesis involves multi-step organic reactions, including condensation between halogenated pyridinone intermediates and substituted benzimidazoles, followed by chiral resolution to isolate the active enantiomer. The compound’s crystallinity and stability are influenced by intramolecular hydrogen bonding between the pyridinone carbonyl and benzimidazole NH groups [1] [10].

Table 1: Physicochemical Descriptors of BMS-536924

PropertyValue
Molecular FormulaC₂₅H₂₆ClN₅O₃
Molecular Weight479.96 g/mol
Hydrogen Bond Donors4
Hydrogen Bond Acceptors6
Rotatable Bonds5
Topological Polar Surface Area105.74 Ų
XLogP4.07
Lipinski Rule Violations0

Biochemical Properties and Solubility

BMS-536924 exhibits moderate lipophilicity (XLogP: 4.07) but adheres to Lipinski’s rule of five, suggesting favorable drug-likeness. Its topological polar surface area (105.74 Ų) indicates moderate membrane permeability. The compound is highly soluble in DMSO (96 mg/mL, 200.01 mM), but insoluble in water and ethanol [6] [10]. This solubility profile necessitates dimethyl sulfoxide (DMSO) as the primary solvent for in vitro studies. Stability assessments indicate the compound remains intact for >1 year at -80°C and 6 months at -20°C in DMSO. In physiological buffers, its solubility is limited, often requiring surfactants like Tween-80 for in vivo formulations [2] [10]. The pKa of the pyridinone nitrogen (estimated 3.5) and benzimidazole (estimated 10.2) contribute to its zwitterionic behavior at physiological pH, influencing cellular uptake [6].

ATP-Competitive Inhibition of IGF1R/IR Kinase Domains

BMS-536924 is a potent, ATP-competitive dual inhibitor of insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) kinases. It binds reversibly to the ATP-binding cleft of both receptors, with IC₅₀ values of 100 nM for IGF-1R and 73 nM for IR [2] [3] [10]. Kinetic studies reveal a Ki of 35 nM for IGF-1R, indicating high binding affinity. The inhibitor prevents receptor autophosphorylation, blocking downstream signaling through AKT (protein kinase B) and MAPK/ERK pathways. In cellular assays, 1 μM BMS-536924 completely suppresses IGF-1R phosphorylation within 10 minutes, with effects lasting 48 hours [5] [10]. This inhibition translates to functional outcomes:

  • Cell Cycle Arrest: Dose-dependent G0/G1 block in CD8-IGF-IR-MCF10A cells (0.1–1 μM) via cyclin D1 downregulation [2] [5].
  • Antiproliferative Effects: IC₅₀ values of 0.48 μM in IGF-1R-driven mammary epithelial cells and 1.7–2.9 μM in solid tumor lines (e.g., MCF7, SGC-7901) [2] [7].
  • Apoptosis Induction: Cleavage of caspase-3 and PARP in AML and breast cancer models at 1 μM [4] [10].

Table 2: Kinase Inhibition Profile of BMS-536924

Kinase TargetIC₅₀ (nM)Role in Signaling
IGF-1R100Pro-survival, mitogenic
IR73Metabolic and mitogenic
FAK150Focal adhesion, metastasis
MEK182MAPK pathway activation
Lck341T-cell receptor signaling
Akt1>10,000Survival pathway (negligible)

Selectivity Profiling Against Related Tyrosine Kinases

While BMS-536924 primarily targets IGF-1R/IR, it exhibits moderate activity against focal adhesion kinase (FAK; IC₅₀: 150 nM) and lymphocyte-specific kinase (Lck; IC₅₀: 341 nM) [3] [10]. This cross-reactivity arises from structural homology in the kinase domains. However, it shows >100-fold selectivity against Akt1, MAPK1/2, EGFR, and VEGFR, confirming specificity for IGF axis kinases [3] [8]. In proteomic screens, 1 μM BMS-536924 inhibits <5% of 200 tested kinases, underscoring its narrow off-target profile [10]. Notable exceptions include:

  • MEK Inhibition: IC₅₀ of 182 nM, potentially contributing to anti-migratory effects [10].
  • Ferroptosis Modulation: Binds free iron (Fe²⁺) via pyridinone and benzimidazole nitrogens, indirectly suppressing lipid peroxidation—an off-target effect unrelated to kinase inhibition [9].In sarcoma and neuroblastoma models, sensitivity correlates with high IGF-1/IGF-2 ligand expression, while resistance associates with IGFBP-3/6 overexpression and EGFR pathway adaptation [8].

Properties

CAS Number

468740-43-4

Product Name

BMS-536924

IUPAC Name

4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)-1H-pyridin-2-one

Molecular Formula

C25H26ClN5O3

Molecular Weight

480.0 g/mol

InChI

InChI=1S/C25H26ClN5O3/c1-15-11-18(31-7-9-34-10-8-31)13-20-23(15)30-24(29-20)22-19(5-6-27-25(22)33)28-14-21(32)16-3-2-4-17(26)12-16/h2-6,11-13,21,32H,7-10,14H2,1H3,(H,29,30)(H2,27,28,33)/t21-/m1/s1

InChI Key

ZWVZORIKUNOTCS-OAQYLSRUSA-N

SMILES

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

BMS536924; BMS-536924; BMS 536924.

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCOCC5

Isomeric SMILES

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NC[C@H](C4=CC(=CC=C4)Cl)O)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.